2-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(p-tolyl)-1,3,4-oxadiazole

Description

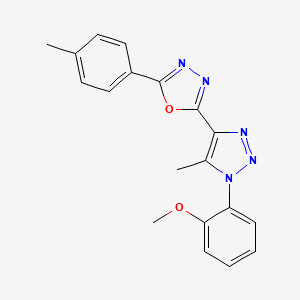

The compound 2-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,3-triazole core linked to a 1,3,4-oxadiazole moiety. Key structural elements include:

- 1,2,3-Triazole ring: Substituted at position 1 with a 2-methoxyphenyl group and at position 5 with a methyl group.

- 1,3,4-Oxadiazole ring: Substituted at position 5 with a p-tolyl (4-methylphenyl) group, which contributes to lipophilicity and may improve membrane permeability .

This scaffold combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis likely involves cyclization reactions (e.g., Huisgen cycloaddition for triazole formation) and characterization via NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

2-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-12-8-10-14(11-9-12)18-21-22-19(26-18)17-13(2)24(23-20-17)15-6-4-5-7-16(15)25-3/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIQBJRWBHWZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(p-tolyl)-1,3,4-oxadiazole represents a novel class of bioactive heterocycles that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and oxadiazole moieties. The general synthetic route may include:

- Formation of the Triazole Ring : This can be achieved through a cycloaddition reaction involving azides and alkynes.

- Formation of the Oxadiazole Ring : The oxadiazole can be synthesized via condensation reactions involving hydrazides and carboxylic acids.

The yield and purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF7 and T-47D) have shown that derivatives of this compound can inhibit the proliferation of cancer cells. Specifically, gene expression analysis revealed downregulation of proliferation markers such as Cyclin D1 and Bcl-2 while enhancing pro-apoptotic markers like Bax .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well:

- Inhibition Studies : Preliminary tests have demonstrated promising antibacterial and antifungal activities against a range of pathogens. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- Functional Group Influence : The presence of methoxy and methyl groups significantly enhances the lipophilicity and bioavailability of the compound, which correlates with increased biological activity .

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| A | Methoxy | High anticancer activity |

| B | Methyl | Moderate antimicrobial activity |

| C | Hydroxyl | Low activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological systems:

- Study on Cancer Cell Lines : A study involving MCF7 breast cancer cells treated with varying concentrations (0.5 µM to 10 µM) demonstrated dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the 2-methoxyphenyl group in this compound enhances its efficacy against various bacterial strains. A study demonstrated that similar triazole compounds showed promising results against drug-resistant bacteria, suggesting potential for this compound in antibiotic development .

Anticancer Properties :

Triazoles are also recognized for their anticancer activities. Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. The specific oxadiazole structure may further enhance these effects by interacting with cellular signaling pathways involved in cancer progression .

Materials Science

Polymer Chemistry :

The unique properties of this compound make it suitable for incorporation into polymer matrices. Research indicates that triazole-containing polymers exhibit improved thermal stability and mechanical properties, making them ideal for applications in coatings and composites .

Fluorescent Materials :

Compounds with oxadiazole units are known to exhibit fluorescence. This property can be harnessed in the development of sensors or imaging agents in biological systems. Studies have shown that incorporating such compounds into polymer films can yield materials with tunable optical properties .

Agricultural Chemistry

Pesticidal Activity :

The potential use of this compound as a pesticide has been explored, particularly due to the presence of the triazole group, which is known for its fungicidal properties. Research indicates that similar compounds can effectively inhibit fungal growth, suggesting that this compound may be developed into a novel fungicide .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various bacterial strains. The results indicated that compounds structurally similar to 2-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(p-tolyl)-1,3,4-oxadiazole exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Case Study 2: Polymer Development

Research presented at the International Conference on Polymer Science demonstrated the synthesis of a novel polymer incorporating triazole and oxadiazole units. The resulting material showed enhanced thermal stability and mechanical strength compared to traditional polymers, indicating its potential use in high-performance applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Insights

Lipophilicity: The p-tolyl group increases hydrophobicity relative to unsubstituted phenyl (e.g., 5b in ), which could enhance cellular uptake .

Biological Activity :

- Triazole-oxadiazole hybrids (e.g., compound 4c ) exhibit cytotoxic and anti-inflammatory activities, suggesting the target compound may share similar mechanisms.

- Antimicrobial activity is common in analogs with halogenated aryl groups (e.g., 8b ), but the target compound’s methoxy and methyl groups may shift activity toward anticancer applications .

Structural Conformation :

- Isostructural analogs (e.g., compounds 4 and 5 in ) show planar molecular arrangements, except for perpendicular fluorophenyl groups. The target compound’s 2-methoxyphenyl group may introduce steric hindrance, affecting binding dynamics.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(p-tolyl)-1,3,4-oxadiazole?

- The compound can be synthesized via cyclization of hydrazide derivatives using phosphoryl chloride (POCl₃) at 120°C, as demonstrated in analogous oxadiazole syntheses . Key steps include:

- Reagent selection : Use substituted benzoic acid hydrazides and triazole precursors.

- Catalyst optimization : POCl₃ or other Lewis acids to promote cyclization.

- Solvent control : Ethanol or toluene under reflux for intermediate steps .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the product .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- IR spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole and triazole rings) .

- NMR spectroscopy :

- ¹H NMR : Confirm substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, methyl groups at δ 2.5–2.7 ppm) .

- ¹³C NMR : Assign aromatic carbons and heterocyclic backbone signals .

- Elemental analysis : Validate purity by matching experimental and calculated C/H/N percentages .

Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?

- Agar diffusion assays : Screen for broad-spectrum activity against Gram-positive/negative bacteria and fungi .

- Minimum Inhibitory Concentration (MIC) : Quantify potency using broth microdilution methods .

- Cytotoxicity testing : Employ MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL refine the crystal structure of this compound?

- Data collection : Use high-resolution single-crystal diffraction data (Cu-Kα or Mo-Kα radiation) .

- Refinement in SHELXL :

- Apply restraints for disordered moieties (e.g., methoxyphenyl groups).

- Utilize TwinRotMat for twinned crystals and HKLF 5 format for intensity integration .

Q. What computational strategies predict the biological targets of this triazole-oxadiazole derivative?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6) .

- Pharmacophore mapping : Identify key hydrogen-bond acceptors (oxadiazole N/O) and hydrophobic regions (p-tolyl group) for target prioritization .

- MD simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .

Q. How can potentiometric titration determine the acidity of functional groups in this compound?

- Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol .

- Method :

- Dissolve the compound in DMF or acetone.

- Record mV vs. TBAH volume to plot titration curves.

- Calculate pKa from half-neutralization potentials (HNP) .

- Validation : Compare results with computational pKa predictions (e.g., ACD/Labs) .

Q. How to resolve discrepancies in spectral data between synthetic batches?

- Re-analytical validation : Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, dry samples) .

- Crystallographic confirmation : Resolve ambiguities (e.g., tautomerism) via X-ray diffraction .

- Batch comparison : Use HPLC-MS to detect trace impurities or byproducts .

Q. What strategies optimize synthetic yield for large-scale preparation?

- Catalyst screening : Test POCl₃, PCl₅, or polyphosphoric acid for cyclization efficiency .

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes .

- Workup optimization : Replace column chromatography with pH-selective precipitation .

Methodological Notes

- Crystallography : SHELXL’s robust handling of twinning and high-resolution data makes it ideal for complex heterocycles .

- Bioactivity : Combine in silico docking with enzymatic assays (e.g., CYP51 inhibition for antifungals) to validate targets .

- Data contradictions : Cross-validate spectral anomalies using multiple techniques (e.g., 2D NMR or HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.